(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Description

Molecular Architecture and Stereochemical Configuration

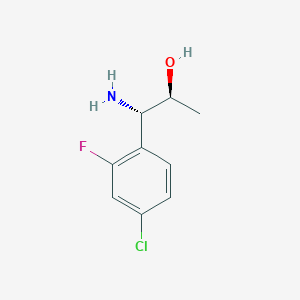

The molecular structure of (1S,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-OL (C₉H₁₁ClFNO) features a propan-2-ol backbone substituted with an amino group at the C1 position and a 4-chloro-2-fluorophenyl ring at the same carbon (Figure 1). The compound’s stereochemical configuration is defined by two chiral centers at C1 and C2, resulting in the (1S,2S) enantiomeric form. This configuration is critical for its three-dimensional orientation, as the spatial arrangement of the hydroxyl (-OH) and amino (-NH₂) groups influences intermolecular interactions and potential reactivity.

The SMILES notation (CC@@HO) explicitly denotes the stereochemistry, with the "@@" and "@" symbols indicating the relative configurations of the chiral centers. The InChIKey (BYTVMEMMBGDOMU-CDUCUWFYSA-N) further encodes the absolute stereochemistry, distinguishing it from other diastereomers such as (1R,2S) or (1S,2R) variants.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₁ClFNO |

| Molecular weight | 203.64 g/mol |

| SMILES | CC@@HO |

| InChIKey | BYTVMEMMBGDOMU-CDUCUWFYSA-N |

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

InChI Key |

BYTVMEMMBGDOMU-SSDLBLMSSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of high-purity starting materials and rigorous quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The chlorinated fluorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a useful tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. The chlorinated fluorophenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core propan-2-ol-amine structure but differ in substituents on the phenyl ring, which influence their molecular properties:

Table 1: Key Structural and Molecular Features

Key Observations :

The 2,3,5-trifluoro substitution in creates a highly electronegative aromatic system, likely increasing lipophilicity and steric hindrance relative to the target compound.

Stereochemical Differences :

- The (1S,2R) configuration in and may alter binding affinities in chiral environments compared to the (1S,2S) configuration of the target compound.

Bioactivity Implications :

- The 2-chloro, 4-(trifluoromethyl) substituent in combines halogen and trifluoromethyl groups, a combination often associated with enhanced pesticidal or antimicrobial activity .

Biological Activity

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with a unique molecular structure that includes an amino group, a hydroxyl group, and a substituted aromatic ring. Its molecular formula is C9H11ClFNO, with a molecular weight of approximately 205.66 g/mol. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for various molecular targets, which may modulate multiple signaling pathways. These properties suggest its potential utility in treating neurological disorders and other medical conditions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Activity : Preliminary studies have shown that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : The structural characteristics of this compound suggest potential applications in neurology, possibly influencing neurotransmitter systems or neuroprotective pathways.

Structure-Activity Relationship (SAR)

The unique electronic properties imparted by the fluorine atom significantly enhance the reactivity and specificity of this compound towards biological targets. Comparative analysis with structurally similar compounds reveals that variations in substituent position and stereochemistry can lead to substantial differences in biological activity.

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-ol | C9H11ClFNO | Different position of chlorine on the aromatic ring |

| (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-ol | C9H11ClFNO | Different stereochemistry |

| (1R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-Ol | C9H11ClFNO | Different position of both chlorine and fluorine |

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various alkaloids, this compound was tested alongside other monomeric alkaloids. The compound exhibited notable antibacterial activity against E. coli and Bacillus mycoides, with MIC values recorded at 0.0195 mg/mL .

Study 2: Neuropharmacological Applications

A separate investigation focused on the neuropharmacological effects of compounds similar to this compound highlighted its potential role in modulating neurotransmitter release. The study suggested that the compound could influence synaptic plasticity, which is crucial for learning and memory processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.